BMS-605541
概述
描述
BMS 605541是一种选择性的、口服有效的血管内皮生长因子受体-2 (VEGFR-2)激酶抑制剂。 它在癌症研究中表现出巨大潜力,因为它能够通过血管内皮生长因子 (VEGF) 抑制人脐静脉内皮细胞 (HUVECs) 的生长,其IC50值为25纳摩尔 。 该化合物还抑制Flk-1、VEGFR-1和血小板衍生生长因子受体-β (PDGFR-β) 的活性,其IC50值分别为40纳摩尔、400纳摩尔和200纳摩尔 .
科学研究应用
BMS 605541在科学研究中具有广泛的应用,特别是在癌症研究领域。其主要用途是作为一种VEGFR-2激酶抑制剂,这使其成为研究肿瘤诱导血管生成的有价值工具。 这个过程涉及在肿瘤细胞和内皮细胞之间形成新的毛细血管网络,这对实体瘤的生长和转移至关重要 .
除了癌症研究外,BMS 605541还用于与以下相关的研究:
生物学: 研究VEGFR-2在各种生物过程中的作用,包括细胞增殖、迁移和存活。
医学: 开发针对涉及异常血管生成疾病的新治疗策略,例如年龄相关性黄斑变性和糖尿病视网膜病变。
作用机制
BMS 605541通过选择性抑制VEGFR-2的激酶活性发挥作用。这种抑制阻止了VEGFR-2的磷酸化以及随后参与血管生成的下游信号通路激活。 通过阻断这些途径,BMS 605541有效地降低了内皮细胞的增殖、迁移和存活,从而抑制肿瘤的生长和转移 .
BMS 605541的分子靶点包括VEGFR-2、Flk-1、VEGFR-1和PDGFR-β。 该化合物与这些受体的ATP结合位点结合,阻止其激活和随后的信号传导 .
生化分析
Biochemical Properties
BMS-605541 has been found to interact with several key enzymes and proteins. It is a selective and orally active inhibitor of VEGFR-2 kinase . It inhibits the activity of Flk-1, VEGFR-1, and PDGFR-β . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of HUVECs through VEGF . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As an ATP-competitive antagonist, it binds to the ATP-binding site of VEGFR-2, thereby inhibiting the kinase’s activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to have anti-tumor activity in thymic mice subcutaneously implanted with L2987 and HCT-116 xenografts when administered at dosages ranging from 12.5 to 180 mg/kg .
Metabolic Pathways
Given its role as a VEGFR-2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
It is known to be orally bioavailable in rodents , suggesting that it can be absorbed and distributed in the body following oral administration.
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found in locations where VEGFR-2 is present, such as the cell membrane .
准备方法
BMS 605541的合成涉及多个步骤,从2-氨基噻唑骨架的制备开始,这是其结构中的关键组成部分。合成路线通常包括以下步骤:
2-氨基噻唑骨架的形成: 这涉及在碱性条件下将硫代酰胺与卤代酮反应。
与芳基卤代物的偶联: 然后使用钯催化的交叉偶联反应将2-氨基噻唑与芳基卤代物偶联。
引入氟原子: 通过亲核取代反应引入氟原子。
最终修饰:
BMS 605541的工业生产方法将涉及这些合成路线的放大,同时确保最终产品的纯度和收率。这通常需要优化反应条件,例如温度、压力和溶剂选择,以及纯化技术,例如结晶和色谱法。
化学反应分析
BMS 605541经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物内的官能团。
取代: 亲核取代反应在BMS 605541的合成和修饰中很常见。
偶联反应: 钯催化的交叉偶联反应用于将芳基引入化合物中.
这些反应中常用的试剂和条件包括钯催化剂、碳酸钾等碱,以及二甲基亚砜 (DMSO) 和四氢呋喃 (THF) 等溶剂。这些反应形成的主要产物包括具有修饰官能团的BMS 605541的各种衍生物,这些官能团可以增强或改变其生物活性。
相似化合物的比较
BMS 605541在其作为VEGFR-2激酶抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:
舒尼替尼: 另一种VEGFR-2抑制剂,具有更广泛的激酶抑制活性,包括PDGFR和c-Kit。
索拉非尼: 一种多激酶抑制剂,靶向VEGFR、PDGFR和RAF激酶。
与这些化合物相比,BMS 605541对VEGFR-2表现出更高的选择性,使其成为研究VEGFR-2特异性途径和开发靶向疗法的宝贵工具。
属性
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。